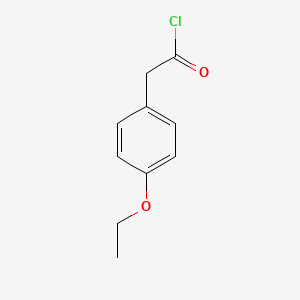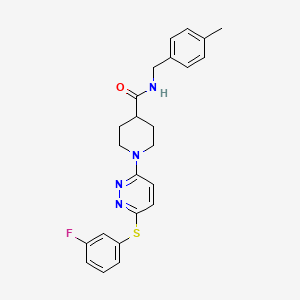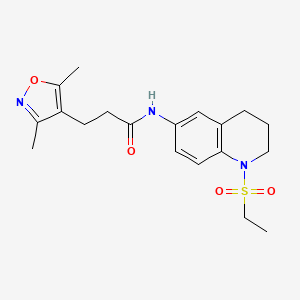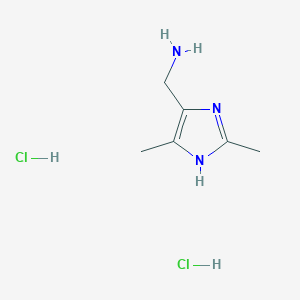
2-(4-ethoxyphenyl)acetyl Chloride
Descripción general
Descripción
2-(4-ethoxyphenyl)acetyl Chloride, also known as (4-ethoxyphenyl)acetyl chloride, is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3 . This indicates the presence of an ethoxy group attached to a phenyl ring, which is further connected to an acetyl chloride group.Aplicaciones Científicas De Investigación
Gas Chromatographic Estimation Methods The methodological advancement in gas chromatographic estimation, demonstrated by Kahane, Ebbighausen, and Vestergaard (1972), exemplifies the application of compounds structurally related to 2-(4-ethoxyphenyl)acetyl chloride in analytical chemistry. These authors developed a technique for estimating 3-methoxy-4hydroxyphenylglycol in urine, involving extraction into ethyl acetate followed by acetylation to enhance extractability into methylene chloride, showcasing the pivotal role of acyl chlorides in analytical derivatization processes for gas chromatography (Kahane, Ebbighausen, & Vestergaard, 1972).
Kinetic Resolution in Synthesis Liese, Kragl, Kierkels, and Schulze (2002) highlighted the significance of ethyl 2-hydroxy-4-phenylbutyrate, a compound with a functional group similar to this compound, in the synthesis of ACE inhibitors. The research focused on the kinetic resolution of this compound using lipase from Pseudomonas cepacia, demonstrating the potential of acyl chlorides in enantioselective synthesis and their role in the production of pharmacologically active intermediates (Liese, Kragl, Kierkels, & Schulze, 2002).
Environmental Impact Studies The degradation of acetaminophen, a process potentially influenced by compounds similar to this compound, was studied by Li, Song, Fu, Tsang, and Yang (2015). They explored the kinetics and mechanisms influenced by halides in advanced oxidation processes, providing insight into the environmental fate of pharmaceuticals and the role of acyl chlorides in water treatment technologies (Li, Song, Fu, Tsang, & Yang, 2015).
Innovations in Organic Synthesis The development of nucleophilic acetylation methods for organic halides by Kosugi, Sumiya, Obara, Suzuki, Sano, and Migita (1987) represents another application of acyl chlorides similar to this compound. Their work on (α-Ethoxyvinyl)tributyltin as a masked acetylating agent in palladium-catalyzed reactions underscores the importance of acyl chlorides in organic synthesis, offering pathways to various ketone products and highlighting their versatility in chemical transformations (Kosugi, Sumiya, Obara, Suzuki, Sano, & Migita, 1987).
Mecanismo De Acción
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, which are often the targets of pharmaceutical drugs. These interactions can inhibit or enhance the protein’s function .
Mode of Action
The compound could bind to its target, causing a conformational change in the protein’s structure. This change can either enhance or inhibit the protein’s function, depending on the nature of the interaction .
Biochemical Pathways
The interaction between a compound and its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain molecules within the cell .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s chemical structure and the route of administration can influence these processes .
Result of Action
The ultimate effect of the compound will depend on how it alters the function of its target and the role of that target in the body. This could range from relieving symptoms of a disease to causing toxic side effects .
Action Environment
Various environmental factors can influence the action of a compound. For example, the presence of other molecules can affect the compound’s ability to reach its target, and physiological conditions like pH and temperature can influence the compound’s stability and activity .
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJYHQGYPJKSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide](/img/structure/B2977329.png)

![5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2977334.png)
methanone](/img/structure/B2977335.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2977337.png)
![N-[[3-(Cyclobutanecarbonylamino)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2977338.png)


![N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2977342.png)

![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977344.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2977348.png)
